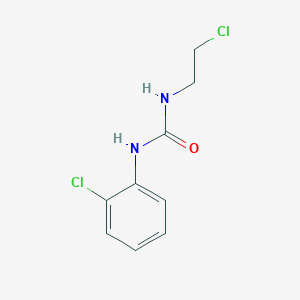

1-(2-Chloroethyl)-3-(2-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-5-6-12-9(14)13-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAPRYJFVHZPNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292163 |

Source

|

| Record name | 1-(2-chloroethyl)-3-(2-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-33-3 |

Source

|

| Record name | N-(2-Chloroethyl)-N′-(2-chlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13908-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloroethyl)-3-(2-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea

The construction of the 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea molecule can be achieved through several synthetic strategies, primarily involving direct nucleophilic addition or precursor-mediated approaches.

Direct Nucleophilic Addition Approaches

The most straightforward and widely utilized method for the synthesis of asymmetrically disubstituted ureas, such as 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, is the direct reaction between an isocyanate and an amine. asianpubs.org

The core of this synthetic approach is the nucleophilic addition of the amino group of a 2-chloroaniline (B154045) derivative to the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the isocyanate, leading to the formation of a urea (B33335) linkage. asianpubs.org This reaction is typically carried out under moisture-free conditions to prevent the hydrolysis of the isocyanate, which would lead to the formation of undesired byproducts. asianpubs.org

The general reaction is depicted below:

This method is advantageous due to its high atom economy and the commercial availability of the starting materials.

The efficiency and yield of the urea formation reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts. researchgate.net

Solvent: The selection of an appropriate solvent is crucial. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed to prevent side reactions with the isocyanate. asianpubs.orgorganic-chemistry.org The solubility of both the amine and the isocyanate in the chosen solvent is also a critical factor for ensuring a homogeneous reaction mixture and facilitating the reaction.

Temperature: The reaction is often initiated at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with gentle heating to ensure completion. beilstein-journals.org

Catalyst: While the reaction can proceed without a catalyst, the use of a base catalyst, such as triethylamine (B128534) or L-proline, can significantly accelerate the reaction rate. researchgate.net The catalyst functions by increasing the nucleophilicity of the amine.

The table below summarizes the typical conditions and their effects on the synthesis of N,N'-disubstituted ureas.

| Parameter | Condition | Effect on Reaction |

| Solvent | Aprotic (e.g., DCM, THF, DMF) | Prevents isocyanate hydrolysis, ensures reactant solubility |

| Temperature | 0 °C to reflux | Controls exothermicity, drives reaction to completion |

| Catalyst | Basic (e.g., Triethylamine, L-Proline) | Increases the rate of nucleophilic addition |

| Reactant Ratio | Equimolar or slight excess of amine | Ensures complete consumption of the isocyanate |

Precursor-Mediated Synthesis Strategies

An alternative to the direct use of isocyanates involves the in-situ generation of the isocyanate intermediate from a more stable precursor, such as an active carbamate (B1207046). This approach can be particularly useful when the desired isocyanate is not commercially available or is unstable.

In this strategy, an amine is first converted into an "active" carbamate, which can then react with another amine to form the urea. Carbamates can be formed from the reaction of amines with reagents like diphenyl carbonate or by the reaction of amines with carbon dioxide to form carbamic acids, which are then activated. thieme-connect.comacs.org

A general representation of this process involves the following steps:

Formation of an active carbamate: An amine (R-NH2) reacts with a suitable reagent to form an active carbamate (e.g., R-NH-C(O)-O-Ar, where Ar is an activating group).

Reaction with the second amine: The active carbamate is then treated with a second amine (R'-NH2), which displaces the activating group to form the desired urea (R-NH-C(O)-NH-R').

This method avoids the direct handling of potentially hazardous isocyanates. thieme-connect.com Zirconium(IV)-catalyzed exchange processes have also been developed to prepare ureas from carbamates. acs.org These reactions may proceed through an in-situ generated isocyanate intermediate. acs.org

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is primarily dictated by the functional groups present in the molecule: the urea linkage, the chloroethyl group, and the chlorophenyl ring.

A significant and well-documented reaction of N-phenyl-N'-(2-chloroethyl)ureas is their intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This cyclization is believed to be a key step in the biological activity of some of these compounds, as the cyclic derivatives can act as potent alkylating agents. nih.gov The reaction is thought to proceed via an intramolecular nucleophilic attack of the urea oxygen or nitrogen on the carbon bearing the chlorine atom.

The chloroethyl group also presents a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This can lead to the synthesis of a diverse library of derivatives with potentially different biological activities. For instance, the chlorine atom can be displaced by amines, thiols, or other nucleophiles.

Furthermore, the urea functional group itself can undergo various transformations. For example, N-substituted ureas can participate in reactions like the Biginelli reaction to form dihydropyrimidinones. organic-chemistry.org

The aromatic ring offers possibilities for electrophilic substitution reactions, although the presence of the deactivating chloro and urea substituents would direct incoming electrophiles to specific positions and may require harsh reaction conditions.

The table below outlines potential derivatization strategies for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea.

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |

| Chloroethyl Group | Intramolecular Cyclization | Base/Heat | 4,5-dihydrooxazol-2-amine derivative |

| Chloroethyl Group | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Substituted ethyl urea derivatives |

| Urea Linkage | Biginelli Reaction | β-keto ester, aldehyde | Dihydropyrimidinone derivative |

| Chlorophenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Substituted phenyl urea derivatives |

Nucleophilic Substitution Reactions of the 2-Chloroethyl Moiety

The 2-chloroethyl group contains a primary alkyl chloride, which is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. libretexts.orgleah4sci.com In these reactions, an electron-rich nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. libretexts.org This pathway allows for the introduction of a wide variety of functional groups onto the ethyl chain, making it a valuable synthetic intermediate.

The general mechanism involves a one-step process where the nucleophile attacks from the side opposite to the leaving group. youtube.com The reaction rate is dependent on the concentration of both the urea substrate and the incoming nucleophile. leah4sci.com A range of nucleophiles can be employed, leading to diverse derivatives.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 1-(2-Hydroxyethyl)-3-(2-chlorophenyl)urea |

| Cyanide (CN⁻) | Sodium Cyanide | 1-(2-Cyanoethyl)-3-(2-chlorophenyl)urea |

| Azide (N₃⁻) | Sodium Azide | 1-(2-Azidoethyl)-3-(2-chlorophenyl)urea |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 1-(2-Phenylthioethyl)-3-(2-chlorophenyl)urea |

These reactions are fundamental in modifying the structure to create analogues with different physicochemical properties. ulaval.ca

Oxidation Pathways of Functional Groups

The 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea molecule possesses several functional groups, but their susceptibility to oxidation varies significantly. The urea moiety is generally resistant to oxidation under mild conditions. In studies involving the oxidation of related thiourea (B124793) compounds, the sulfur atom is readily oxidized, often resulting in the formation of the corresponding urea, which indicates the urea group's inherent stability. researchgate.net

The 2-chlorophenyl group is also highly stable due to the aromatic system's electron delocalization. Oxidation of this ring would require harsh conditions, typically leading to a mixture of products or complete degradation. The 2-chloroethyl moiety is likewise not easily oxidized. Therefore, the compound as a whole does not have readily oxidizable centers under standard laboratory conditions. Significant oxidation would likely necessitate powerful oxidizing agents and could lead to the cleavage of C-C and C-N bonds.

Hydrolytic Stability and Degradation Pathways of the Urea Moiety

The central urea linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable at neutral pH. The process involves the cleavage of the amide-like C-N bonds.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the urea is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and bond cleavages result in the breakdown of the molecule into 2-chloroethylamine, 2-chloroaniline, and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving a C-N bond to release an amine and a carbamate intermediate. The carbamate is unstable and subsequently decomposes to yield the second amine and carbonate.

Table 2: Products of Urea Hydrolysis

| Condition | Reactants | Major Degradation Products |

|---|---|---|

| Acidic (H₃O⁺, Δ) | 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea + H₂O | 2-Chloroethylamine, 2-Chloroaniline, Carbon Dioxide |

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

Cyclization Reactions of the Chloroethyl Urea Moiety

A significant chemical transformation available to 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is intramolecular cyclization. This reaction occurs when the nitrogen atom of the urea moiety acts as an internal nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group. This process results in the formation of a stable five-membered heterocyclic ring. cdnsciencepub.com

The reaction is a classic example of an intramolecular nucleophilic substitution. Heating the compound or treating it with a non-nucleophilic base can facilitate the reaction by promoting the nucleophilicity of the urea nitrogen and assisting in the elimination of hydrogen chloride (HCl). cdnsciencepub.com The product of this cyclization is a substituted imidazolidinone.

Table 3: Intramolecular Cyclization Reaction

| Reactant | Condition | Product | Byproduct |

|---|

This cyclization pathway is a common feature for N-(2-haloethyl)ureas and is a key consideration in their chemical handling and reactivity studies. cdnsciencepub.comrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(2-Azidoethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Cyanoethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Hydroxyethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Phenylthioethyl)-3-(2-chlorophenyl)urea |

| 1-(2-Chlorophenyl)imidazolidin-2-one |

| 1-chloro-2-isocyanatobenzene |

| 2-Chloroaniline |

| 2-Chloroethylamine |

| Ammonia (B1221849) |

| Carbon dioxide |

| Carbonate |

| Hydrogen chloride |

| N-phenyl-N′-bis(2-chloroethyl)urea |

| Sodium Azide |

| Sodium Cyanide |

| Sodium Hydroxide |

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is required to fully characterize the molecular structure of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. These methods probe different aspects of the molecule's quantum mechanical properties, from nuclear spin states to molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, ¹H and ¹³C NMR are the primary methods used.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, distinct signals corresponding to the aromatic protons on the 2-chlorophenyl ring, the protons of the chloroethyl group, and the N-H protons of the urea (B33335) linkage would be expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and spin-spin coupling patterns reveal adjacent protons.

Based on extensive searches of publicly available scientific literature and databases, specific experimental ¹H NMR data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea could not be located. The following table illustrates the expected proton environments and the type of data that would be presented.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic (C₆H₄Cl) | Data Not Available | Data Not Available | Data Not Available |

| Urea (NH-Ar) | Data Not Available | Data Not Available | Data Not Available |

| Urea (NH-CH₂) | Data Not Available | Data Not Available | Data Not Available |

| Methylene (-NH-CH₂-) | Data Not Available | Data Not Available | Data Not Available |

| Methylene (-CH₂-Cl) | Data Not Available | Data Not Available | Data Not Available |

| Table 1: Predicted ¹H NMR Data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Specific experimental data is not available in the reviewed sources. |

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. A proton-decoupled ¹³C NMR spectrum of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would show distinct signals for each unique carbon atom, including the carbonyl carbon of the urea group, the carbons of the aromatic ring, and the two carbons of the chloroethyl side chain. The chemical shift of the carbonyl carbon is particularly characteristic and typically appears significantly downfield.

Specific experimental ¹³C NMR data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea has not been found in the available literature. The table below outlines the carbon environments that would be characterized.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | Data Not Available |

| Aromatic (C-Cl) | Data Not Available |

| Aromatic (C-N) | Data Not Available |

| Aromatic (C-H) | Data Not Available |

| Methylene (-NH-CH₂-) | Data Not Available |

| Methylene (-CH₂-Cl) | Data Not Available |

| Table 2: Predicted ¹³C NMR Data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Specific experimental data is not available in the reviewed sources. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an effective tool for identifying the functional groups present in a compound. The FT-IR spectrum of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would be expected to show characteristic absorption bands for the N-H stretching of the urea's amine groups, a strong C=O (carbonyl) stretching band (often referred to as the "Amide I" band), and N-H bending vibrations ("Amide II" band). Additionally, bands corresponding to C-Cl stretching, aromatic C-H stretching, and aromatic C=C bending would be present.

A review of scientific databases did not yield a specific experimental IR or FT-IR spectrum for this compound. The table below lists the key functional groups and their expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Urea (N-H) | Data Not Available |

| C-H Stretch (Aromatic) | Aryl (C-H) | Data Not Available |

| C-H Stretch (Aliphatic) | Ethyl (C-H) | Data Not Available |

| C=O Stretch (Amide I) | Urea (C=O) | Data Not Available |

| N-H Bend (Amide II) | Urea (N-H) | Data Not Available |

| C=C Stretch (Aromatic) | Aryl ring | Data Not Available |

| C-Cl Stretch | Chloroethyl, Chlorophenyl | Data Not Available |

| Table 3: Predicted FT-IR Data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Specific experimental data is not available in the reviewed sources. |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea (molecular formula C₉H₁₀Cl₂N₂O), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) reflecting the natural abundances of ³⁵Cl and ³⁷Cl. ESI-MS, a soft ionization technique, would be expected to show the protonated molecule [M+H]⁺, also with the corresponding isotopic pattern.

Specific experimental mass spectrometry data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea could not be found in the searched literature.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | Data Not Available |

| [M+H]⁺ | Protonated Molecule (ESI) | Data Not Available |

| Fragment Ions | Structural Fragments | Data Not Available |

| Table 4: Predicted Mass Spectrometry Data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Specific experimental data is not available in the reviewed sources. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would be expected to show absorption maxima (λ_max) characteristic of the electronic transitions within the 2-chlorophenylurea chromophore, likely corresponding to π → π* transitions of the aromatic system.

No specific experimental UV-Vis absorption data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea was identified in the reviewed scientific sources.

| Transition Type | Chromophore | Expected Absorption Maximum (λ_max, nm) |

| π → π* | 2-chlorophenyl ring | Data Not Available |

| Table 5: Predicted UV-Vis Spectroscopy Data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. Specific experimental data is not available in the reviewed sources. |

Purity Assessment and Chromatographic Techniques

Chromatographic methods are indispensable for assessing the purity of "1-(2-Chloroethyl)-3-(2-chlorophenyl)urea" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity, while Thin-Layer Chromatography (TLC) offers a rapid, qualitative means of tracking reaction completion.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. For N-aryl-N'-(2-chloroethyl)ureas, reversed-phase HPLC is a commonly employed method. This technique separates the target compound from any impurities or starting materials based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

While specific chromatogram data for "1-(2-Chloroethyl)-3-(2-chlorophenyl)urea" is not extensively published, a typical HPLC method for a related compound, 1-(2-chloroethyl)-3-cyclohexylurea, utilizes a C18 column. silicycle.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with detection by UV spectrophotometry at a wavelength where the urea functionality and aromatic ring exhibit strong absorbance, commonly around 230 nm. silicycle.com The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak is indicative of high purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Chloroethyl Urea Compounds

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm packing |

| Mobile Phase | Acetonitrile:Water |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 230 nm |

| Column Temperature | 20 °C |

| Expected Purity | >98% |

Note: This table is a representation of typical conditions used for related compounds and serves as an illustrative example.

Thin-Layer Chromatography (TLC) is an essential tool for the real-time monitoring of chemical reactions, offering a simple and rapid assessment of the consumption of starting materials and the formation of the product. libretexts.org In the synthesis of "1-(2-Chloroethyl)-3-(2-chlorophenyl)urea," TLC can be used to track the disappearance of the starting aniline (B41778) and isocyanate precursors and the appearance of the urea product spot.

The choice of eluent (solvent system) is critical for achieving good separation of the components on the TLC plate, which is typically coated with silica (B1680970) gel. For aryl ureas, a common starting solvent system is a mixture of ethyl acetate (B1210297) and hexane. silicycle.com The polarity of this system can be adjusted to achieve optimal separation, where the product, starting materials, and any byproducts have distinct Retention Factor (Rf) values. The spots can be visualized under UV light (typically at 254 nm) due to the aromatic nature of the compounds. A successful reaction is indicated by the disappearance of the limiting reactant spot and the emergence of a new spot corresponding to the product.

Table 2: Representative TLC System and Rf Values for Monitoring Aryl Urea Synthesis

| Compound Type | Eluent System (v/v) | Stationary Phase | Expected Rf Value |

|---|---|---|---|

| Starting Aniline | 30% Ethyl Acetate in Hexane | Silica Gel 60 F254 | ~0.6 |

| Product Urea | 30% Ethyl Acetate in Hexane | Silica Gel 60 F254 | ~0.4 |

Note: Rf values are illustrative and can vary based on specific reaction conditions and TLC parameters.

Solid-State Structure Determination

Understanding the three-dimensional arrangement of atoms in the solid state is fundamental to comprehending a molecule's physical properties. X-ray diffraction analysis is the definitive method for determining crystal structures.

While the specific crystal structure of "1-(2-Chloroethyl)-3-(2-chlorophenyl)urea" is not publicly available, the analysis of closely related analogues provides significant insight into the likely molecular conformation and intermolecular interactions. A recently reported crystal structure for 1-(2-chlorophenyl)-3-(p-tolyl)urea reveals key structural features that are expected to be conserved across this class of compounds. researchgate.net

Table 3: Crystallographic Data for the Analogue 1-(2-chlorophenyl)-3-(p-tolyl)urea

| Parameter | Value |

|---|---|

| Chemical Formula | C14H13ClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

Source: Data from the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in a molecule. For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would yield precise bond lengths, bond angles, and torsion angles for its most stable conformation. nih.gov These theoretically optimized parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model. nih.gov

Beyond geometry, DFT is used to calculate various electronic properties. These properties, such as dipole moment and polarizability, describe how the molecule's electron cloud responds to an external electric field, which is fundamental to its interaction with polar protein environments.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). researchgate.net

In an MEP map, regions of negative potential are typically colored red, while regions of positive potential are colored blue. Intermediate potentials are shown in shades of orange, yellow, and green. For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, the MEP map would predictably show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for hydrogen bond acceptance. researchgate.net The chlorine atoms would also exhibit regions of negative potential.

Positive Potential (Blue): Located around the hydrogen atoms of the urea's N-H groups, identifying them as strong hydrogen bond donors. researchgate.net

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the phenyl ring and the ethyl chain.

This map provides a clear rationale for the predicted ligand-protein interactions, highlighting the molecule's complementary electrostatic features relative to a protein binding site.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are the most likely sites of electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are the most likely sites of nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. nih.gov A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity. nih.gov Analysis of related organic molecules suggests that the HOMO-LUMO gap for a compound like 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would likely fall in the range typical for small, conjugated organic molecules. researchgate.net The distribution of these orbitals would likely show significant density over the π-system of the chlorophenyl-urea moiety.

Table 3: Calculated Quantum Chemical Properties for a Representative N-Aryl Urea (B33335) Molecule

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Note: The table describes the significance of properties derived from HOMO-LUMO energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and intermolecular interactions in various environments.

The conformational landscape of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is primarily defined by the rotational barriers around the C-N bonds of the urea linkage and the C-C bond connecting the phenyl ring. The planarity of the urea group is largely maintained due to the delocalization of electrons, as revealed by NBO analysis. However, rotation around the N-C(aryl) bond and the N-C(ethyl) bond allows the molecule to adopt different conformations.

Computational studies on similar phenylurea derivatives have shown that the substitution pattern on the phenyl ring plays a crucial role in determining the lowest energy conformations and the height of the rotational barriers. researchgate.net For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, the presence of a chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, which is expected to influence the preferred orientation of the phenyl ring with respect to the urea plane. This steric clash can increase the rotational barrier around the N-C(aryl) bond compared to its unsubstituted or para-substituted counterparts. nsf.gov A computational study on ortho-substituted tertiary aromatic amides demonstrated that ortho-chloro substitution leads to increased barriers to rotation around both the N-C(O) and C-C(aryl) bonds. nih.gov

In a biological environment, such as in aqueous solution or near a protein binding site, the dynamic behavior of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would be further influenced by interactions with surrounding water molecules and amino acid residues. MD simulations of substituted N-phenylthiourea derivatives in complex with an enzyme have shown that the geometry and interactions are highly dependent on the position of substituents on the phenyl ring. nih.gov The conformational flexibility of the chloroethyl group also contributes to the molecule's ability to adapt its shape to fit into a binding pocket. The dynamic interplay between different conformations is crucial for its biological activity.

The table below summarizes the key rotational barriers and their expected influence on the conformational stability of the molecule.

| Rotational Bond | Description | Expected Rotational Barrier | Impact on Conformation |

| N-C(aryl) | Rotation of the 2-chlorophenyl group | High (due to ortho-Cl steric hindrance) | Restricted orientation of the phenyl ring |

| N-C(ethyl) | Rotation of the 2-chloroethyl group | Moderate | Flexible positioning of the chloroethyl side chain |

| C(O)-N(H) | Rotation around the amide-like bond | Very High | Planar urea core is largely maintained |

The urea moiety is an excellent hydrogen bond donor (two N-H groups) and acceptor (one C=O group), which dictates its intermolecular interactions. In a condensed phase or a biological system, 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is expected to form strong hydrogen bonds.

In the solid state, urea derivatives typically form well-defined hydrogen-bonding networks. researchgate.net For instance, the crystal structure of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveals intermolecular hydrogen bonds involving the urea groups, leading to the formation of molecular chains. researchgate.net The N-H groups act as donors to the carbonyl oxygen of an adjacent molecule, forming robust N-H···O hydrogen bonds. researchgate.net Similar hydrogen-bonding patterns are anticipated for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea.

The electron density distribution, which can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a quantitative description of these interactions. acs.orgcrystalsolutions.eu The topological analysis of the electron density at the bond critical points (BCPs) of hydrogen bonds can characterize their strength. For strong hydrogen bonds, a significant electron density and a negative Laplacian of the electron density at the BCP are expected.

In a biological context, the hydrogen bonding capability of the urea group is critical for its interaction with protein targets. The N-H groups can donate hydrogen bonds to backbone carbonyls or acidic residues (e.g., Asp, Glu), while the carbonyl oxygen can accept hydrogen bonds from residues like Arg, Lys, or backbone N-H groups. MD simulations of similar compounds in aqueous solution show that the urea functionality readily integrates into the hydrogen bond network of water. nih.govbohrium.com

The table below details the potential hydrogen bonding interactions of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea.

| Donor | Acceptor | Interaction Type | Environment |

| N-H (Urea) | C=O (Urea of another molecule) | Intermolecular Hydrogen Bond | Solid State |

| N-H (Urea) | Water (Oxygen) | Intermolecular Hydrogen Bond | Aqueous Solution |

| N-H (Urea) | Protein (e.g., Asp, Glu, backbone C=O) | Intermolecular Hydrogen Bond | Biological Target |

| Water (Hydrogen) | C=O (Urea) | Intermolecular Hydrogen Bond | Aqueous Solution |

| Protein (e.g., Arg, Lys, backbone N-H) | C=O (Urea) | Intermolecular Hydrogen Bond | Biological Target |

Molecular Mechanisms of Action in Biological Systems Preclinical

Interactions with Nucleic Acids

The 2-chloroethyl moiety of the molecule is a key structural feature that facilitates the alkylation of nucleic acids, a mechanism shared with other chloroethyl-containing compounds like the nitrosoureas. This chemical reactivity leads to the formation of adducts with DNA, which can ultimately result in the disruption of DNA-dependent cellular processes.

DNA Alkylation and Cross-Linking Processes

Compounds containing a 2-chloroethyl group are known to covalently modify DNA through a process of alkylation. This reaction typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then attacks nucleophilic centers within the DNA molecule. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly susceptible to alkylation by such agents.

A significant consequence of this initial alkylation is the potential for the formation of DNA cross-links. This is a two-step process where, following the initial monofunctional alkylation of a base on one strand of DNA, the terminal chlorine of the chloroethyl group can be displaced by a nucleophilic site on the opposing DNA strand. This second reaction results in the formation of an ethyl bridge covalently linking the two strands of the DNA helix, known as an interstrand cross-link. nih.govpopline.org This process is time-dependent, with the conversion of monoadducts to cross-links occurring over several hours. nih.gov While less common, intrastrand cross-links, where two bases on the same strand are linked, can also occur.

The formation of these cross-links is a critical aspect of the molecule's mechanism, as they represent a form of severe DNA damage that is difficult for the cell to repair.

Inhibition of DNA Replication and Transcription

The covalent modification of DNA by alkylation and, in particular, the formation of interstrand cross-links, poses a significant barrier to the cellular machinery responsible for DNA replication and transcription. During these processes, the two strands of the DNA helix must be separated to allow for the synthesis of new DNA or RNA strands. Interstrand cross-links physically prevent this separation, thereby effectively halting the progression of replication forks and RNA polymerases. mdpi.com

This blockade of DNA replication and transcription can trigger a cascade of cellular responses, including the activation of DNA damage checkpoints and, if the damage is too extensive to be repaired, the initiation of programmed cell death (apoptosis). The inhibition of these fundamental cellular processes is a key contributor to the cytotoxic effects observed with this class of compounds in preclinical models. nih.govnih.gov

Interactions with Proteins and Cellular Components

In addition to nucleic acids, the electrophilic nature of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea and related compounds allows for covalent modification of proteins. These interactions can alter the structure and function of critical cellular proteins, leading to further biological consequences.

Covalent Modification of Nucleophilic Sites on Proteins

The reactive 2-chloroethyl group can form covalent bonds with nucleophilic amino acid residues on the surface of proteins. Common targets for such alkylation include the sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the carboxyl groups of aspartate and glutamate. These modifications can lead to conformational changes in the protein, inactivation of enzymatic activity, or disruption of protein-protein interactions. While much of the research has focused on tubulin, evidence suggests that other proteins can also be targeted. For instance, a related compound, 1-(2-chloroethyl)-3-(p-cyclohexylphenyl)urea, has been shown to alkylate an aspartyl residue on the protein prohibitin.

Targeting of Microtubule Dynamics

A significant body of preclinical evidence points to the disruption of microtubule dynamics as a primary mechanism of action for N-aryl-N'-(2-chloroethyl)ureas. nih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape.

Research on N-phenyl-N'-(2-chloroethyl)ureas has demonstrated that these compounds covalently bind to β-tubulin. nih.gov This interaction has been localized to a region near the colchicine-binding site. nih.gov Specific amino acid residues within β-tubulin have been identified as targets for modification.

Microtubule Depolymerization and Spindle Disruption

A primary mechanism of action for this class of compounds is the disruption of the microtubule network, a critical component of the cellular cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Research has shown that CEUs induce microtubule depolymerization, leading to a breakdown of the cytoskeleton and subsequent arrest of the cell cycle in the G2 and mitosis (M) phases. nih.gov

The disruption is initiated by the covalent binding of the CEU molecule to β-tubulin, a subunit of the microtubule polymer. nih.gov Specifically, studies have identified that these compounds can alkylate cysteine residues, such as Cys239, located near the colchicine-binding site on β-tubulin. nih.gov This alkylation event is believed to alter the conformation of the tubulin protein, thereby inhibiting its polymerization into microtubules and promoting the disassembly of existing ones. This destabilization of the mitotic spindle is a key factor in the compound's ability to halt cell division.

Interaction with Other Key Cellular Proteins (e.g., Prohibitin, Thioredoxin Isoform 1, VDAC1)

Beyond their effects on tubulin, CEUs have been shown to interact with other crucial cellular proteins, leading to distinct biological outcomes. The specific protein targets can vary between different CEU derivatives, influencing the phase of cell cycle arrest.

Prohibitin (PHB): Certain CEU derivatives have been found to specifically alkylate prohibitin, a protein implicated in the G1/S phase transition of the cell cycle. nih.govnih.gov This alkylation can lead to an accumulation of cells in the G1 phase, suggesting a mechanism of action independent of microtubule disruption for these specific analogs. nih.govnih.gov

Thioredoxin Isoform 1 (Trx1): Another important target is thioredoxin-1, a key protein in cellular redox regulation. Some CEUs have been shown to abrogate the nuclear translocation of Trx1, which can contribute to the arrest of the cell cycle in the G0/G1 phase. nih.gov

Voltage-Dependent Anion Channel 1 (VDAC1): While direct interaction studies with 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea are limited, VDAC1, a protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites, is a known target for various small molecules that induce apoptosis. unict.itnih.govfrontiersin.org Its interaction with various proteins, including tubulin and members of the Bcl-2 family, makes it a plausible, though not yet definitively confirmed, target for chloroethylurea compounds. mdpi.comnih.gov

Cell Cycle Modulation

The culmination of the molecular interactions described above is a profound impact on the regulation of the cell cycle.

Induction of Cell Cycle Arrest (e.g., G1/S, G2/M Phases)

The ability of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea and its analogs to induce cell cycle arrest is a hallmark of their biological activity. The specific phase of arrest is dependent on the primary molecular target of the particular derivative.

G2/M Phase Arrest: As a consequence of microtubule depolymerization and mitotic spindle disruption, compounds that primarily target β-tubulin cause cells to accumulate in the G2 and M phases of the cell cycle. nih.gov This is a common outcome for many antimicrotubule agents. mdpi.com

G1/S Phase Arrest: In contrast, CEU derivatives that preferentially alkylate proteins like prohibitin can induce an arrest at the G1/S checkpoint. nih.govnih.gov This indicates a different upstream mechanism of action that halts cell cycle progression before the onset of DNA replication. frontiersin.org

| Cell Cycle Phase | Primary Molecular Target (Example) | Consequence |

| G2/M | β-Tubulin | Mitotic spindle disruption, halt in mitosis. |

| G1/S | Prohibitin | Blockade of entry into the DNA synthesis phase. |

| G0/G1 | Thioredoxin Isoform 1 | Inhibition of progression from the resting phase. |

Induction of Programmed Cell Death

The sustained cell cycle arrest and cellular damage initiated by 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea and related compounds can ultimately lead to the activation of programmed cell death, or apoptosis. This is a controlled cellular process that eliminates damaged or unwanted cells. While the precise apoptotic pathways activated by this specific compound require further detailed investigation, the induction of apoptosis is a known consequence of treatment with various urea (B33335) derivatives. nih.gov The mechanisms can involve both caspase-dependent and -independent pathways, often triggered by cellular stress and irreparable damage. The disruption of mitochondrial function, potentially through interactions with proteins like VDAC1, is a likely contributor to the initiation of the apoptotic cascade. unict.itnih.govfrontiersin.org

Structure Activity Relationships Sar and Analog Design

Influence of Chloroethyl Moiety Modifications on Biological Activity

The 2-chloroethylurea (B1347274) group is a crucial component for the cytotoxic activity of this class of compounds. It is understood to function as a "soft" alkylating agent, capable of forming covalent bonds with biological macromolecules. Studies have shown that modifications to this moiety significantly impact the compound's biological effects. For instance, the replacement of the chloroethyl group with a non-reactive ethyl group leads to a loss of antiproliferative activity, highlighting the importance of the electrophilic nature of this side chain. ulaval.ca

Impact of Aromatic Ring Substitutions on Potency and Selectivity

The nature and position of substituents on the phenyl ring play a pivotal role in modulating the potency and selectivity of 1-(2-Chloroethyl)-3-phenylurea (B11988692) derivatives.

The substitution pattern on the aromatic ring significantly influences the cytotoxic profile of these compounds. Research has demonstrated that the presence, type, and location of substituents like halogens, methylthio, and methoxy (B1213986) groups can dramatically alter the IC50 values against various cancer cell lines.

For instance, the introduction of a halogen atom on the phenyl ring has been a common strategy to enhance anticancer activity. The position of the halogen is critical; for example, in a series of N-phenyl-N'-(2-chloroethyl)ureas, substitutions at the para-position of the phenyl ring have been shown to be particularly effective. One study reported that a 4-tert-butyl substituted derivative exhibited a potent ID50 of 4 µM against LoVo cells. nih.gov

The following table summarizes the cytotoxic activity of various substituted 1-(2-chloroethyl)-3-phenylurea analogs against different human cancer cell lines, illustrating the impact of aromatic ring modifications.

The influence of aromatic substituents on the biological activity of 1-(2-chloroethyl)-3-phenylurea derivatives can be attributed to a combination of steric and electronic effects. These effects can alter the molecule's ability to bind to its target, its chemical reactivity, and its pharmacokinetic properties.

Steric effects relate to the size and shape of the substituents. Bulky groups on the aromatic ring can either hinder or enhance binding to the target protein. For example, a large substituent in a specific position might prevent the molecule from fitting into the binding pocket, thus reducing its activity. Conversely, a bulky group could promote favorable hydrophobic interactions within the binding site, leading to increased potency. Quantitative structure-activity relationship (QSAR) analyses have pointed to lipophilicity, which is often influenced by the size of alkyl or aryl substituents, as a key driver of improved activity in related urea (B33335) derivatives. nih.gov

Electronic effects involve the ability of substituents to donate or withdraw electron density from the aromatic ring. Electron-withdrawing groups, such as halogens or nitro groups, can increase the electrophilic character of the chloroethylurea moiety, potentially enhancing its alkylating potential. researchgate.net This increased reactivity can lead to more potent cytotoxicity. Conversely, electron-donating groups, like methoxy or methylthio groups, might modulate the molecule's reactivity and its interactions with the target protein in a different manner. QSAR studies on related compounds have indicated that electrostatic fields are a significant contributor to their anticancer activity, underscoring the importance of the electronic properties of the aromatic substituents.

Pharmacophore Modeling and Bioisosteric Replacements

Modern drug design strategies, including pharmacophore modeling and the use of bioisosteric replacements, have been instrumental in the rational design of more effective analogs of 1-(2-chloroethyl)-3-(2-chlorophenyl)urea.

A significant breakthrough in understanding the mechanism of action of 1-(2-chloroethyl)-3-phenylurea derivatives came from the realization that they can act as mimics of Combretastatin A-4, a potent natural antimitotic agent. nih.gov Combretastatin A-4 disrupts microtubule dynamics by binding to the colchicine-binding site on β-tubulin.

Computational modeling and experimental studies have revealed that the N-phenyl-N'-(2-chloroethyl)urea scaffold can effectively mimic the trimethoxyphenyl moiety of Combretastatin A-4. nih.gov The key pharmacophoric features of these compounds include:

An aryl-3-(2-chloroethyl)urea moiety that acts as the pharmacophore responsible for covalent interaction within the binding site. ulaval.ca

An auxophore moiety , which is the substituent on the aromatic ring, that contributes to the stabilization of the molecule within the binding pocket. ulaval.ca

Molecular docking studies have shown that the urea portion of the molecule can form hydrogen bonds with residues in the colchicine-binding site, such as Cys-β239, anchoring the molecule in a favorable orientation for the chloroethyl group to alkylate a key amino acid residue, believed to be Glu-β198. ulaval.canih.gov

The concept of molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. This strategy aims to create compounds with enhanced affinity, improved selectivity, or a dual mechanism of action.

In the context of 1-(2-chloroethyl)-3-phenylurea, researchers have explored the development of molecular hybrids that retain the chloroethylurea pharmacophore while incorporating structural motifs from other anticancer agents. For example, molecular hybrids have been synthesized where the trimethoxyphenyl moiety of Combretastatin A-4 was replaced by the aryl-3-(2-chloroethyl)urea moiety. One such hybrid, 1-(4-(3-hydroxy-4-methoxystyryl)phenyl)-3-(2-chloroethyl)urea , demonstrated antiproliferative activity through the same proposed mechanism of acylation of Glu-β198 as the parent CEU compounds. researchgate.net This approach opens up possibilities for creating novel anticancer agents with potentially synergistic effects by combining the tubulin-targeting properties of the chloroethylurea scaffold with other cell-death-inducing moieties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com In the context of drug design and medicinal chemistry, QSAR is instrumental in predicting the activity of novel molecules, thereby streamlining the discovery of more potent therapeutic agents. nih.gov For compounds like 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea and its analogs, QSAR studies focus on identifying key molecular features that govern their cytotoxic or anticancer effects.

Correlation of Molecular Descriptors (e.g., ionization potential, HOMO energy) with Biological Activity

The biological activity of a molecule is intrinsically linked to its physicochemical and electronic properties. These properties can be quantified through molecular descriptors, which are numerical values representing different aspects of a molecule's structure. nih.gov Electronic descriptors, in particular, are crucial for understanding how a molecule interacts with its biological target at a subatomic level.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule. In QSAR models for anticancer agents, a lower ionization potential can sometimes be correlated with higher activity. This is because molecules that can more readily donate an electron may be more effective at forming covalent bonds with biological macromolecules like DNA or proteins, a common mechanism for alkylating anticancer drugs. nih.gov For instance, in a QSAR study on glycyrrhetinic acid derivatives as anticancer agents, ionization potential was identified as a significant descriptor in the developed model. researchgate.net

Highest Occupied Molecular Orbital (HOMO) Energy is another critical electronic descriptor that is closely related to the ionization potential. The HOMO is the outermost orbital containing electrons and its energy level indicates the molecule's ability to donate electrons. A higher HOMO energy signifies a greater tendency to donate electrons to an appropriate acceptor molecule. orientjchem.org In the realm of anticancer drug QSAR, a higher HOMO energy can be indicative of enhanced biological activity, as it suggests a greater propensity for the molecule to engage in charge-transfer interactions or react as a nucleophile. orientjchem.orgresearchgate.net

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) Energy represents the energy of the lowest-energy orbital that is devoid of electrons, indicating the ability of a molecule to accept electrons. The energy gap between HOMO and LUMO is also a significant descriptor, reflecting the chemical reactivity and stability of a molecule. researchgate.net

While specific QSAR models for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea are not extensively detailed in the public domain, studies on analogous structures and other anticancer agents provide a framework for understanding these relationships. For example, a QSAR study on quinazoline (B50416) derivatives as anticancer agents developed a model where both HOMO and LUMO energies were significant variables in predicting the half-maximal inhibitory concentration (IC50). orientjchem.org Similarly, a study on chlorochalcone (B8783882) derivatives found that LUMO energy was a key descriptor in its QSAR equation for predicting breast cancer cell inhibition. cmu.ac.th

These findings suggest that the electronic properties of the aryl substituent and the chloroethylurea moiety in compounds like 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea are critical determinants of their biological activity. Variations in these electronic descriptors across a series of analogs would be expected to correlate with their observed anticancer potency.

The following interactive table illustrates a hypothetical correlation between electronic molecular descriptors and the biological activity of a series of 1-aryl-3-(2-chloroethyl)urea analogs, based on the principles derived from QSAR studies of various anticancer compounds.

| Compound Analog | HOMO Energy (eV) | Ionization Potential (eV) | Predicted Biological Activity (Log IC50) |

| Analog 1 | -9.5 | 9.6 | -5.2 |

| Analog 2 | -9.3 | 9.4 | -5.5 |

| Analog 3 | -9.7 | 9.8 | -4.9 |

| Analog 4 | -9.2 | 9.3 | -5.7 |

| Analog 5 | -9.6 | 9.7 | -5.0 |

Note: The data in this table is illustrative and intended to demonstrate the typical correlations found in QSAR studies. It is not based on experimental data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea.

Preclinical Biological Investigations

In Vitro Cellular Activity Studies

Cell Growth Inhibition and Antiproliferative Activity in Cancer Cell Lines

No specific data on the cell growth inhibition or antiproliferative activity of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea against any cancer cell lines was found in the available literature. Studies on related compounds, such as those with 4-tert-butyl or 4-iodo substitutions, have shown activity, but this data cannot be attributed to the 2-chloro derivative.

Assessment of Activity in Drug-Resistant Cell Lines

There is no available information regarding the assessment of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea's activity in drug-resistant cancer cell lines. While the broader CEU class has been investigated for its ability to overcome certain resistance mechanisms, these findings are not specific to the requested compound.

Evaluation of Synergistic Effects with Other Agents

No studies evaluating the potential synergistic effects of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea with other chemotherapeutic agents have been reported in the scientific literature.

In Vivo Efficacy Studies in Animal Models

Antitumor Efficacy in Murine Tumor Models

Information on the in vivo antitumor efficacy of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea in murine tumor models is not present in the available research. Efficacy studies have been performed on other CEU analogs, but not on this specific compound.

Effects on Tumor Growth and Regression

There is no published data detailing the effects of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea on tumor growth and regression in animal models.

Assessment of Angiogenesis Inhibition

No studies specifically investigating the anti-angiogenic properties of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea were found in the reviewed scientific literature. While research has been conducted on other phenyl-3-(2-chloroethyl)ureas, such as 4-tert-butyl-[3-(2-chloroethyl)ureido]phenyl (tBCEU) and 4-iodo-[3-(2-chloroethyl)ureido]phenyl (ICEU), which have demonstrated anti-angiogenic effects, this data cannot be extrapolated to 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea. nih.govresearchgate.net

Exploration of Other Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

No specific studies on the antimicrobial or anti-inflammatory activities of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea could be identified. The existing body of research on the biological activities of urea (B33335) derivatives focuses on other analogues. uea.ac.uknih.govmdpi.comgoogle.com Therefore, there are no detailed research findings or data tables to present for this specific compound in these areas.

Metabolic Pathways and Biotransformation Studies Preclinical

In Vitro Metabolism Studies

In vitro models are crucial for identifying the primary metabolic routes and the enzymes responsible for the biotransformation of a xenobiotic. For 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, these studies focus on the enzymatic breakdown of its core structures and the role of the liver's primary metabolic machinery.

The urea (B33335) linkage is a potential site for metabolic activity. Enzymes such as urease are known to catalyze the hydrolysis of urea into carbon dioxide and ammonia (B1221849). wikipedia.org Studies have demonstrated that urease activity is not limited to urea itself but extends to various substituted ureas, including methyl-, ethyl-, formyl-, and allylurea. cdnsciencepub.com This enzymatic action proceeds in two stages: first, the production of ammonia and carbamic acid, followed by the spontaneous and rapid hydrolysis of carbamate (B1207046) to yield another molecule of ammonia and carbonic acid. wikipedia.org

While direct studies on the enzymatic hydrolysis of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea are not extensively detailed in the available literature, the established activity of ureases on other substituted ureas suggests that this pathway is a plausible route for its metabolism. cdnsciencepub.com Such a reaction would cleave the urea moiety, breaking down the parent compound into smaller, more polar components that can be readily eliminated.

A significant metabolic pathway for compounds containing a chloroethyl group involves oxidation. Research on analogous compounds, such as 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes, demonstrates that the chloroethyl substituent is a primary site for oxidative metabolism. This biotransformation leads to the formation of chloroacetaldehyde (B151913) and a corresponding substituted urea.

In studies using rat liver microsomes, the metabolism of 1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene (CBzM), a compound with a similar chloroethyl moiety, showed that this oxidative pathway was favored. The formation of chloroacetaldehyde is a key step, and its production has been quantified in these in vitro systems. These findings suggest that the chloroethyl group is a preferred initial site of metabolic attack.

| Metabolite | % of Metabolized Parent Compound Recovered |

|---|---|

| Benzylmethylurea | 47% |

| Benzylurea | 8% |

| ((Hydroxymethyl)carbamoyl)-triazene and Carbamoyltriazene Metabolites | 26% |

The biotransformation of many xenobiotics is predominantly carried out by hepatic microsomal enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. mhmedical.com These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to introduce or expose polar functional groups. nih.gov

For chlorinated compounds, metabolism by CYP enzymes is often an obligatory step for their biotransformation. Studies on chloroform (B151607) have shown that Cytochrome P450 2E1 is the primary enzyme responsible for its metabolic conversion. Similarly, the metabolism of chloroquine (B1663885) involves multiple CYP isozymes, with CYP2C8 and CYP3A4/5 identified as the major enzymes responsible for its N-dealkylation.

The metabolism of chloroethyl-containing compounds has been shown to occur in rat liver microsomes and is dependent on the presence of NADPH, which strongly implicates the involvement of the CYP system. The oxidative pathways described, such as the formation of chloroacetaldehyde from the chloroethyl group, are characteristic of CYP-mediated reactions. Therefore, it is highly probable that isoforms of Cytochrome P450 are the key enzymes driving the initial biotransformation of 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea.

In Vivo Metabolic Fate in Animal Models

Animal models provide a more complete picture of a compound's metabolic fate, encompassing absorption, distribution, metabolism, and excretion (ADME).

In vivo studies in animal models, such as rats, are essential for identifying the full spectrum of metabolites and their routes of elimination. While specific data for 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea is limited, studies on the structurally related compound 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (o,p'-DDD) in rats offer significant insights.

Following oral administration of o,p'-DDD, the majority of the compound and its metabolites are excreted in the feces, with a smaller portion found in the urine. The biotransformation is extensive, involving multiple metabolic reactions. The primary metabolite identified is o,p'-dichlorodiphenylacetic acid (o,p'-DDA), which undergoes further modifications. These include aromatic hydroxylation at various positions (e.g., 4-hydroxy, 3-hydroxy, and 3,4-dihydroxy substitutions) and subsequent conjugation with amino acids such as serine, glycine (B1666218), and aspartic acid. The parent compound, along with hydroxylated versions, can also be detected in feces. This suggests a metabolic pathway involving initial side-chain oxidation followed by aromatic hydroxylation and Phase II conjugation reactions to enhance water solubility and facilitate excretion.

| Excretion Route | Identified Metabolites |

|---|---|

| Urine | o,p'-Dichlorodiphenylacetic acid (o,p'-DDA) |

| Hydroxylated and conjugated forms of o,p'-DDA (e.g., serine and glycine conjugates) | |

| Feces | Unchanged o,p'-DDD |

| Aromatic mono- and dihydroxylated o,p'-DDD | |

| Aspartic acid conjugate of o,p'-DDA |

The chemical structure of a compound, particularly the nature and position of its substituents, profoundly influences its metabolic stability. Substituents can affect how a molecule binds to metabolic enzymes and can render certain positions more or less susceptible to attack.

Advanced Analytical Techniques for Biological and Mechanistic Elucidation

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are fundamental to understanding how a compound affects cellular processes in a physiological context. These techniques provide critical insights into the phenotypic outcomes of drug-target engagement, such as the inhibition of cell proliferation, cell cycle arrest, and the induction of programmed cell death.

Microtubule Polymerization Assays

A primary mechanism for related N-aryl-N'-2-chloroethylureas (CEUs) is the disruption of microtubule dynamics. nih.gov Microtubules are essential cytoskeletal polymers involved in cell division, structure, and transport. Assays that measure tubulin polymerization are therefore critical for determining if a compound targets this system.

These in vitro assays typically use purified tubulin that, under appropriate conditions, polymerizes to form microtubules. This process can be monitored by measuring the increase in light scattering (turbidity) or fluorescence. nih.gov A fluorescent reporter dye that binds specifically to polymerized microtubules can be used, where the fluorescence intensity is proportional to the microtubule mass.

Research on CEU derivatives has shown that these compounds act as microtubule disrupters. nih.gov Their cytotoxic activity is often linked to the specific alkylation of β-tubulin, which leads to the inhibition of microtubule assembly and subsequent mitotic arrest. nih.gov Compounds that inhibit polymerization, like vincristine, prevent the increase in signal, whereas compounds that stabilize microtubules, like paclitaxel, often enhance it. nih.gov The effect of a compound like 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea would be quantified by its ability to reduce the rate and extent of tubulin polymerization compared to a control.

Table 1: Interpreting Microtubule Polymerization Assay Results

| Observation | Mechanistic Implication | Example Agent |

|---|---|---|

| Decreased rate and extent of polymerization | Inhibition of microtubule assembly | Vincristine, Colchicine |

| Increased rate and extent of polymerization | Stabilization of microtubules | Paclitaxel (Taxol) |

| No change in polymerization curve | The compound does not directly target tubulin | N/A |

Cell Cycle Analysis by Flow Cytometry

Given that microtubule-disrupting agents interfere with the formation of the mitotic spindle, they typically cause cells to arrest in the G2/M phase of the cell cycle. researchgate.net Flow cytometry is a powerful technique used to quantify this effect. auctoresonline.org

In this method, cells are treated with the compound for a defined period, then harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then analyzes thousands of individual cells, generating a histogram of DNA content. nih.gov From this, the percentage of the cell population in each phase (G0/G1, S, and G2/M) can be determined. auctoresonline.org

Studies on related compounds demonstrate that they induce a significant accumulation of cells in the G2/M phase, which is a hallmark of antimitotic agents. researchgate.netresearchgate.netnih.gov This arrest prevents cells from completing mitosis, which can ultimately trigger cell death.

Table 2: Example of Cell Cycle Analysis Data for a Tubulin Inhibitor in MCF-7 Cells

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Vehicle) | 65.2% | 20.5% | 14.3% |

| Compound X (1 µM) | 15.8% | 8.1% | 76.1% |

Data is hypothetical and representative of typical results for a G2/M arresting agent.

Apoptosis Detection Assays (e.g., Annexin V, Caspase Activation)

Prolonged mitotic arrest often leads to programmed cell death, or apoptosis. Several assays are used to detect and quantify apoptosis following treatment with a compound.

Annexin V Staining: In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. When used with a viability dye like propidium iodide (PI), which only enters cells with compromised membranes, flow cytometry can distinguish between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. researchgate.net

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event. nih.gov These assays use substrates that are cleaved by active caspases to release a fluorescent or colorimetric signal. The magnitude of the signal is proportional to the level of caspase activity in cell lysates or within intact cells. nih.gov Further evidence can be obtained via Western blot by observing the cleavage of caspase substrates like poly (ADP-ribose) polymerase (PARP). researchgate.net

Research on urea-containing compounds has confirmed their ability to induce apoptosis, as demonstrated by dose-dependent PARP and caspase-3 cleavage and the externalization of phosphatidylserine. researchgate.net

Protein Interaction Studies

To fully understand a compound's mechanism, it is crucial to identify its direct molecular targets and its effects on key signaling pathways.

Affinity Chromatography and Mass Spectrometry for Target Identification

While cell-based assays suggest a mechanism, direct confirmation of the molecular target is essential. Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying the specific proteins that a small molecule binds to. nih.gov

In this approach, the compound of interest, or a close analogue with a reactive linker, is immobilized on a solid support matrix, such as agarose (B213101) beads. This "bait" is then incubated with a complex protein mixture, like a total cell lysate. Proteins that bind specifically to the compound are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. This method can definitively confirm β-tubulin as a target for CEUs and identify other potential off-target binders. nih.govnih.gov

Enzyme Activity Assays (e.g., Kinase Inhibition)

The urea (B33335) scaffold is recognized as a "privileged structure" in medicinal chemistry and is a key feature in numerous approved kinase inhibitors. researchgate.netnih.gov This is because the urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to interact effectively with the hinge region of the ATP-binding pocket of many kinases. researchgate.net Therefore, it is standard practice to screen novel urea-containing compounds for activity against a panel of protein kinases.

These assays measure the ability of a compound to inhibit the activity of a purified enzyme. For kinases, this typically involves quantifying the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The results are usually reported as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Screening against a large panel of kinases can reveal the compound's potency and selectivity, providing insight into which signaling pathways may be affected. Phenylurea derivatives have been shown to inhibit various kinases, including VEGFR, c-MET, and sphingosine (B13886) kinase 1 (SphK1). nih.govnih.gov

Table 3: Example Kinase Inhibition Profile for a Phenylurea Derivative

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR-2 | 15 |

| c-MET | 45 |

| FGFR-1 | 250 |

| EGFR | >10,000 |

| SphK1 | 1820 |

Data is a hypothetical representation based on findings for various urea-based inhibitors. nih.govnih.gov

DNA Damage Assessment

The genotoxic potential of xenobiotics, including the compound 1-(2-Chloroethyl)-3-(2-chlorophenyl)urea, is a critical aspect of its toxicological evaluation. The interaction of such compounds with DNA can lead to various forms of damage, including the formation of covalent cross-links and the induction of single-strand breaks. Elucidating the extent and nature of this damage requires sophisticated analytical techniques.

DNA Cross-Link Detection Assays

DNA cross-linking agents are reactive compounds that form covalent bonds between two nucleotides within the DNA structure. These can be either intrastrand (on the same strand) or interstrand (on opposite strands) cross-links. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. Compounds containing a 2-chloroethyl group are known to act as DNA alkylating agents, with the potential to form such cross-links. nih.govnih.gov

The mechanism for DNA interstrand cross-link formation by chloroethylating agents is generally understood as a two-step process. The initial step involves the chloroethylation of a nucleophilic site on one DNA strand, most commonly the O6 position of guanine (B1146940). This forms a monoadduct. Subsequently, a rearrangement of this initial adduct can lead to a second alkylation event, where the reactive intermediate attacks a nucleophilic site on the opposing DNA strand, resulting in a stable interstrand cross-link. nih.gov

Several analytical methods are employed to detect and quantify DNA cross-links: